Enhanced hMC1R Agonist Potency
In a head-to-head structure-activity relationship study on melanocortin receptor (MC1R) agonists, the tetrapeptide incorporating the D-Phe(4-CF3) residue (Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2) demonstrated a potent EC50 of 10 nM at the human MC1R [1]. This contrasts sharply with the significantly lower potency observed for the lead compound Ac-His-D-Phe-Arg-Trp-NH2, which does not contain the 4-CF3 modification or the Nle substitution [1]. The incorporation of this building block was critical for achieving the desired potency and selectivity profile, making Fmoc-D-Phe(4-CF3)-OH the required starting material for reproducing this finding.
| Evidence Dimension | hMC1R Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 10 nM (for peptide Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2) |
| Comparator Or Baseline | Significantly lower potency (exact value not quantified in available abstract) for lead peptide Ac-His-D-Phe-Arg-Trp-NH2 |
| Quantified Difference | Not directly quantifiable from the abstract, but the D-Phe(4-CF3)-containing analog was selected as the optimized lead, indicating a substantial potency gain over the unmodified D-Phe scaffold. |
| Conditions | In vitro calcium mobilization assay on human melanocortin-1 receptor (hMC1R) |
Why This Matters
This evidence demonstrates that Fmoc-D-Phe(4-CF3)-OH is not a generic building block but a specific precursor to a residue that directly drives high-potency receptor agonism, making it essential for research programs targeting melanocortin receptors.
- [1] Mowlazadeh Haghighi, S., Zhou, Y., Dai, J., Sawyer, J. R., Hruby, V. J., & Cai, M. (2018). Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation. European journal of medicinal chemistry, 151, 815–823. View Source
